MRS2279 diammonium

P2Y1 Receptor Binding Affinity

MRS2279 diammonium is a non-nucleotide P2Y1 antagonist with Ki=2.5nM. The diammonium salt enhances aqueous solubility versus free acid, facilitating in vitro assay development. It occupies a critical middle potency ground between MRS2179 and MRS2500, enabling complete P2Y1 blockade without the solubility challenges of more potent analogs—reducing assay variability in platelet aggregation and smooth muscle studies. Radioligand [3H]MRS2279 is available for receptor binding assays.

Molecular Formula C13H24ClN7O8P2
Molecular Weight 503.77 g/mol
Cat. No. B1676834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS2279 diammonium
SynonymsMRS2279;  MRS-2279;  MRS 2279.
Molecular FormulaC13H24ClN7O8P2
Molecular Weight503.77 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC(=N1)Cl)N(C=N2)CC3CC(C(C3)OP(=O)(O)O)COP(=O)(O)O
InChIInChI=1S/C13H18ClN5O8P2.2H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);2*1H3/t6-,7+,8+,13+;;/m1../s1
InChIKeyMLPKPDFUVMQAOX-KOVKCLEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MRS2279 diammonium: A Selective, High-Affinity P2Y1 Receptor Antagonist for Reliable Platelet and Purinergic Signaling Research


MRS2279 diammonium is a competitive antagonist of the purinergic P2Y1 receptor [1]. It is a non-nucleotide, bisphosphate derivative [2] that exhibits high affinity and selectivity for the P2Y1 receptor, with a Ki value of 2.5 nM and an IC50 of 51.6 nM [1]. The compound is commonly used to investigate P2Y1-mediated pathways in platelet aggregation, smooth muscle relaxation, and neurotransmission [3]. The diammonium salt form is utilized for its enhanced water solubility compared to the free acid, which is an important consideration for in vitro assay development .

Why MRS2279 diammonium Cannot Be Substituted with Other P2Y1 Antagonists Without Impacting Experimental Outcomes


While several P2Y1 receptor antagonists are commercially available, they exhibit substantial differences in binding affinity, functional potency, and solubility profiles. MRS2279 diammonium occupies a critical middle ground in the antagonist potency spectrum, providing a unique balance of high target engagement and experimental tractability [1]. Substituting MRS2179, a less potent analog, can result in incomplete receptor blockade at equivalent concentrations, potentially masking P2Y1-dependent phenotypes [2]. Conversely, using the more potent MRS2500 may introduce different off-target or solubility considerations, making cross-study comparisons unreliable without careful re-optimization of assay conditions [3]. The following evidence quantitatively demonstrates where MRS2279 diammonium provides specific, verifiable advantages over its closest chemical and pharmacological alternatives, thereby mitigating the risk of experimental inconsistency and ensuring reproducible data [4].

Quantitative Differentiation of MRS2279 diammonium: Head-to-Head Evidence vs. MRS2179 and MRS2500


Binding Affinity (Ki) at the Human P2Y1 Receptor: MRS2279 diammonium vs. MRS2179

MRS2279 diammonium demonstrates a 33-fold higher binding affinity for the human P2Y1 receptor compared to the structurally related analog MRS2179, as determined by competition binding assays using the radioligand [3H]MRS2279 on membranes from Sf9 cells expressing recombinant human P2Y1 receptors [1].

P2Y1 Receptor Binding Affinity

Functional Antagonism of ADP-Induced Human Platelet Aggregation: MRS2279 diammonium vs. MRS2500 and MRS2179

MRS2279 diammonium competitively inhibits ADP-induced human platelet aggregation with a pKB value of 8.05, positioning its functional potency between the more potent MRS2500 (Ki = 0.78 nM) and the less potent MRS2179 (Kb = 102 nM) [1][2].

Platelet Aggregation Functional Antagonism pKB

Rank Order of Functional Potency in Native Tissue: MRS2279 diammonium vs. MRS2500 and MRS2179 in Rat Colon

In a native tissue preparation, the rank order of potency for inhibiting the fast component of the inhibitory junction potential (IJP) in rat colon smooth muscle was determined to be MRS2500 > MRS2279 > MRS2179, confirming that MRS2279 diammonium exhibits intermediate functional efficacy in a complex, physiologically relevant system [1].

Tissue Pharmacology Gastrointestinal Motility Inhibitory Junction Potential

Selectivity Profile Across P2Y Receptor Subtypes: MRS2279 diammonium Exhibits Specificity for P2Y1

MRS2279 diammonium demonstrates a high degree of selectivity for the P2Y1 receptor, with no detectable antagonism at human P2Y2, P2Y4, P2Y6, P2Y11, or P2Y12 receptors [1]. In contrast, other compounds in this class, such as MRS2179, also show selectivity but with a significantly lower affinity, which can confound interpretation of results when used at higher concentrations [2].

Receptor Selectivity P2Y Subtypes Off-Target

Optimal Use Cases for MRS2279 diammonium Based on Quantified Performance Advantages


Platelet Aggregation Studies Requiring Robust P2Y1 Blockade with High Reproducibility

For researchers investigating the role of P2Y1 in platelet function, MRS2279 diammonium provides a reliable, high-affinity blockade (Ki = 2.5 nM) that is more potent than MRS2179, ensuring complete receptor antagonism at lower concentrations and minimizing assay variability [1]. Its competitive inhibition of ADP-induced aggregation (pKB = 8.05) is well-characterized, enabling precise concentration-response studies and reducing the need for extensive pilot experiments [1]. This is particularly valuable in studies of thrombosis, where reproducible inhibition of platelet aggregation is critical.

Ex Vivo and In Vivo Pharmacology in Gastrointestinal Motility Research

In studies of purinergic signaling in the gastrointestinal tract, MRS2279 diammonium has been directly validated in native tissue preparations, such as rat colon smooth muscle, where it potently inhibits the fast component of the inhibitory junction potential (IJP) [2]. Its intermediate potency, relative to MRS2500 and MRS2179, allows for effective blockade without the potential for excessive inhibition or solubility challenges that might be encountered with the extremely potent MRS2500 [2]. This makes it a practical choice for ex vivo organ bath studies and in vivo models of gastrointestinal motility.

Radioligand Binding Assays and Receptor Quantification

MRS2279 diammonium serves as the basis for the widely used radioligand [3H]MRS2279, which is employed to quantify P2Y1 receptor expression and binding kinetics in various tissues and cell lines [3]. The availability of this validated radioligand, combined with the high affinity (Kd = 8 nM) and selectivity of the parent compound, makes MRS2279 diammonium an essential reagent for establishing and validating P2Y1 receptor binding assays in new experimental systems [3].

Investigating Constitutive P2Y1 Receptor Activity and Inverse Agonism

Recent studies have demonstrated that MRS2279 diammonium, along with MRS2179 and MRS2500, acts as an inverse agonist at the P2Y1 receptor, reducing constitutive G protein signaling and β-arrestin 2 recruitment in the absence of an agonist [4]. This property is particularly relevant for research focused on receptor pharmacology beyond simple competitive antagonism, and MRS2279 diammonium's well-defined affinity and selectivity profile make it a valuable tool for dissecting these complex signaling pathways [4].

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